molecular formula C38H60O18 B15350147 (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B15350147
M. Wt: 804.9 g/mol
InChI Key: ALRGWLBBKBJIES-AGBQGUBASA-N
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Description

The compound “(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid” is a highly glycosylated diterpenoid characterized by a tetracyclic core structure with methyl, methylidene, and carboxylic acid substituents. This compound shares structural homology with saponins and kaurene-type diterpenes, which are known for antiviral, anti-inflammatory, and neuroprotective activities .

Properties

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-32-28(48)29(24(44)19(14-41)52-32)54-33-30(26(46)23(43)18(13-40)53-33)55-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35-,36-,37+,38-/m1/s1

InChI Key

ALRGWLBBKBJIES-AGBQGUBASA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rebaudioside B can be synthesized through various chemical processes, including catalytic hydrogenation. One common method involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure to reduce the glycoside structure. The reaction typically takes place in an organic solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods: In industrial settings, rebaudioside B is often produced through extraction from Stevia rebaudiana leaves. The leaves are harvested, dried, and subjected to a series of extraction processes using solvents like water, ethanol, or methanol. The extracted steviol glycosides are then purified through techniques such as crystallization, chromatography, and filtration to obtain rebaudioside B in its pure form.

Chemical Reactions Analysis

Types of Reactions: Rebaudioside B can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and properties for different applications.

Common Reagents and Conditions:

  • Oxidation: Rebaudioside B can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure is a common method for reducing rebaudioside B.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation Products: Oxidation of rebaudioside B can lead to the formation of oxidized derivatives with altered sweetness and stability.

  • Reduction Products: Reduction typically results in the formation of rebaudioside A, which is another steviol glycoside with similar sweetening properties.

  • Substitution Products: Substitution reactions can produce derivatives with modified functional groups, potentially leading to new applications in food and pharmaceutical industries.

Scientific Research Applications

Rebaudioside B has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its natural origin and zero-calorie profile make it an attractive alternative to artificial sweeteners.

  • Chemistry: Rebaudioside B is used as a model compound in the study of glycosidic bonds and glycosylation reactions.

  • Biology: It is employed in biological research to investigate the effects of natural sweeteners on metabolic pathways and gut microbiota.

  • Medicine: Rebaudioside B is explored for its potential therapeutic properties, such as anti-diabetic and anti-inflammatory effects.

  • Industry: It is widely used in the food and beverage industry as a natural sweetener in products like soft drinks, candies, and baked goods.

Mechanism of Action

The mechanism by which rebaudioside B exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The glycosidic bonds in rebaudioside B bind to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The exact molecular targets and pathways involved are still under investigation, but it is believed that rebaudioside B interacts with the TAS1R2/TAS1R3 receptor complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Reb M ()

Reb M (a noncaloric sweetener) is structurally analogous but differs in its functional group:

  • Target Compound : Carboxylic acid (–COOH) at C3.
  • Reb M : Methyl ester (–COOCH₃) at C5 .
Property Target Compound Reb M
IUPAC Name Carboxylic acid derivative Methyl ester derivative
Molecular Formula C₃₉H₅₈O₂₄ (estimated) C₄₀H₆₂O₂₄ (as per )
Bioactivity Not reported (structural analogs suggest antiviral potential) Sweetening agent (no bioactivity reported)

Kaurene Diterpenoid Glycosides ()

Compounds like Adenostemmoside B and ent-6,11-Dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester share the tetracyclic core but differ in substituents:

  • Target Compound : Carboxylic acid at C5, methylidene at C13.
  • Adenostemmoside B: Ester linkage at C19, hydroxyl at C10/C11 .
Property Target Compound Adenostemmoside B
Core Structure Tetracyclo[11.2.1.01,10.04,9] Tetracyclo[11.2.1.01,10.04,9]
Functional Groups –COOH at C5, –CH₂ at C14 –COO–β-D-glucopyranosyl at C19
Reported Activity Not tested Antiviral (against SARS-CoV-2)

Key Insight : The carboxylic acid group in the target compound may confer distinct acidity and metal-chelating properties compared to esterified kaurene derivatives .

Panax Notoginseng Saponins ()

Saponins like Notoginsenoside R1 and Ginsenoside Rg1 share glycosylation patterns but differ in aglycone structure:

  • Target Compound : Diterpene tetracyclic core.
  • Notoginsenoside R1: Triterpene (dammarane-type) core .
Property Target Compound Notoginsenoside R1
Aglycone Diterpene Triterpene (dammarane)
Sugar Units 3 β-D-glucopyranosyl units 2 glucose + 1 xylose units
Bioactivity Hypothesized antiviral Neuroprotective, anti-ischemic

Comparative Analysis of Glycosylation Patterns

The target compound’s glycosylation includes three β-D-glucopyranosyl units, similar to Lawsoniaside () and Rhoifolin (), but with distinct linkage positions:

Compound Glycosylation Sites Sugar Units
Target Compound C13, C3 (oxyan linkages) 3 β-D-glucopyranosyl
Lawsoniaside () C2, C3 (xanthone core) 1 β-D-glucopyranosyl
Rhoifolin () C7 (flavonoid core) 1 β-D-glucopyranosyl

Key Insight : The multi-site glycosylation in the target compound may enhance water solubility and receptor-binding specificity compared to simpler glycosides .

Biological Activity

The compound (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on recent research findings and case studies.

The compound's structure is characterized by multiple hydroxyl groups and a tetracyclic framework that may contribute to its biological properties. Its molecular formula is C30H52OC_{30}H_{52}O with a molecular weight of approximately 428.73 g/mol .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of similar compounds within the same chemical class. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress in cellular environments . The presence of multiple hydroxyl groups is often correlated with enhanced antioxidant activity.

Anti-inflammatory Effects

Research indicates that compounds structurally related to this molecule can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . The compound may exert its effects by influencing signaling pathways involved in inflammation and immune responses.

Anticancer Activity

Several derivatives of this compound have been investigated for their anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate potential interactions with enzymes involved in metabolic processes and signal transduction pathways .

Target Identification

Research has identified multiple biological targets for compounds similar to this one:

Target ProteinFunctionInteraction Type
TNF-alphaPro-inflammatory cytokineInhibition
IL-6Mediator of inflammationInhibition
CaspasesApoptosis regulationActivation

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